molecular formula C25H25N5OS B5977160 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Cat. No.: B5977160
M. Wt: 443.6 g/mol
InChI Key: MVGSIWYIJIHRIT-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a structurally complex molecule featuring:

  • A 6-methyl-1,3-benzothiazole core linked to a phenyl group.
  • A pyridin-2-ylpiperazine moiety connected via an acetamide bridge. This compound’s hybrid architecture merges pharmacophores known for diverse biological activities, including kinase inhibition, receptor modulation, and antimicrobial effects .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5OS/c1-18-5-10-21-22(16-18)32-25(28-21)19-6-8-20(9-7-19)27-24(31)17-29-12-14-30(15-13-29)23-4-2-3-11-26-23/h2-11,16H,12-15,17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGSIWYIJIHRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need the presence of a catalyst or a specific temperature range.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions might yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood by comparing it to analogs with overlapping pharmacophores or biological targets. Below is a detailed analysis:

Benzothiazole Derivatives

Compound Name Structural Features Key Differences Biological Activity
2-aminobenzothiazole Benzothiazole core with an amine group Lacks the pyridinylpiperazine and acetamide linker Anti-cancer, anti-inflammatory
6-methylbenzothiazole Methyl-substituted benzothiazole No piperazine or pyridine moieties Used in material science and antimicrobial studies
Phenylsulfonylbenzothiazole Benzothiazole with sulfonylphenyl group Replaces pyridinylpiperazine with sulfonyl group Antimicrobial, enzyme inhibitory

Piperazine-Containing Analogs

Compound Name Structural Features Key Differences Biological Activity
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methylbenzothiazol-2-yl)acetamide Fluorophenyl-piperazine and benzothiazole Fluorine substituent instead of pyridine Enhanced metabolic stability and CNS activity
N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide Chlorobenzyl and pyrimidine core Pyrimidine replaces benzothiazole; chloro substituent Antipsychotic potential via dopamine D2/5-HT2A receptor binding
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide Methoxyphenyl-piperazine and tetrahydrobenzothiazole Saturated benzothiazole ring Improved solubility and anxiolytic activity

Key Insight : The target compound’s pyridin-2-ylpiperazine group may confer higher selectivity for serotonin receptors (e.g., 5-HT1A/2A) compared to fluorophenyl or methoxyphenyl analogs .

Hybrid Pharmacophore Compounds

Compound Name Structural Features Key Differences Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide Benzodioxole and thiazolopyrimidine Thiazolopyrimidine core replaces benzothiazole Anticancer activity via kinase inhibition
N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide Benzodioxole and pyrimidine-thioacetamide Pyrimidine-thioether linker Antiviral and anti-inflammatory properties

Structural-Activity Relationship (SAR) Analysis

  • Benzothiazole Core : Essential for DNA intercalation and topoisomerase inhibition .
  • Pyridin-2-ylpiperazine : Enhances blood-brain barrier permeability and GPCR modulation .
  • Acetamide Linker : Improves solubility and metabolic stability compared to ester or ether linkers .

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